2,3-Dimethyl-6-pentylpyridin-4(1H)-one
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Overview
Description
2,3-Dimethyl-6-pentylpyridin-4(1H)-one is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by its unique structure, which includes two methyl groups and a pentyl chain attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-pentylpyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the alkylation of 2,3-dimethylpyridine with a pentyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-pentylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-pentylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the pentyl chain, resulting in different chemical properties.
2,3,6-Trimethylpyridine: Contains an additional methyl group, affecting its reactivity.
2,6-Dimethylpyridine: The absence of the methyl group at the 3-position alters its chemical behavior.
Uniqueness
2,3-Dimethyl-6-pentylpyridin-4(1H)-one is unique due to the presence of both the pentyl chain and the specific arrangement of methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
64840-80-8 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2,3-dimethyl-6-pentyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H19NO/c1-4-5-6-7-11-8-12(14)9(2)10(3)13-11/h8H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
NMSDXBFPARJEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)C(=C(N1)C)C |
Origin of Product |
United States |
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